molecular formula C29H27N3O3S2 B11979485 (5Z)-3-(2-furylmethyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-furylmethyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11979485
M. Wt: 529.7 g/mol
InChI Key: POUIYJCKIHOAEO-ONUIUJJFSA-N
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Description

The compound “(5Z)-3-(2-furylmethyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:

    Starting Materials: 2-furylmethylamine, 4-(isopentyloxy)benzaldehyde, phenylhydrazine, and α-haloketone.

    Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the pyrazole ring or the thioxo group, resulting in the corresponding reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and furyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinones are often used as ligands in catalytic reactions.

    Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Many thiazolidinones exhibit antibacterial and antifungal activities.

    Anticancer Agents: Some derivatives have shown potential in inhibiting cancer cell growth.

Medicine

    Anti-inflammatory Agents: Thiazolidinones are investigated for their anti-inflammatory properties.

    Antidiabetic Agents: Certain derivatives are explored for their potential in managing diabetes.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Employed as pesticides or herbicides.

Mechanism of Action

The mechanism of action of thiazolidinones often involves interaction with specific enzymes or receptors in biological systems. For instance:

    Molecular Targets: Enzymes like cyclooxygenase (COX) for anti-inflammatory activity.

    Pathways: Inhibition of specific signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic activity.

    Pyrazolones: Used as anti-inflammatory and analgesic agents.

Uniqueness

The unique combination of the thiazolidinone and pyrazole moieties in the compound “(5Z)-3-(2-furylmethyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C29H27N3O3S2

Molecular Weight

529.7 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H27N3O3S2/c1-20(2)14-16-35-24-12-10-21(11-13-24)27-22(18-32(30-27)23-7-4-3-5-8-23)17-26-28(33)31(29(36)37-26)19-25-9-6-15-34-25/h3-13,15,17-18,20H,14,16,19H2,1-2H3/b26-17-

InChI Key

POUIYJCKIHOAEO-ONUIUJJFSA-N

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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